REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][CH2:6][N:7]1[C:11]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[C:10]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:9]([C:25]([NH:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:26])=[C:8]1[CH:34]([CH3:36])[CH3:35])C.Cl>CC(C)=O>[F:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]2[N:7]([CH2:6][CH2:5][CH:4]=[O:3])[C:8]([CH:34]([CH3:36])[CH3:35])=[C:9]([C:25]([NH:27][C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=3)=[O:26])[C:10]=2[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:17][CH:16]=1
|
Name
|
1-(3,3-diethoxypropyl)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl- 1 H-pyrrole-3-carboxamide
|
Quantity
|
20 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN1C(=C(C(=C1C1=CC=C(C=C1)F)C1=CC=CC=C1)C(=O)NC1=CC=CC=C1)C(C)C)OCC
|
Name
|
|
Quantity
|
200 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a nitrogen purged flask fitted with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 50° C.±5° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.±5° C
|
Type
|
FILTRATION
|
Details
|
The produce is collected by filtration
|
Type
|
WASH
|
Details
|
washed with 100 L 2-propanol-water (1:1)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C. for 64 hours
|
Duration
|
64 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C(=C(N1CCC=O)C(C)C)C(=O)NC1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 kg | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |